molecular formula C9H6ClN3O2S2 B2553591 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899750-46-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No.: B2553591
CAS No.: 899750-46-0
M. Wt: 287.74
InChI Key: QMEABEMUKBMNGW-UHFFFAOYSA-N
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Description

2-((7-Chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core with a sulfone group (1,1-dioxido), a chlorine substituent at position 7, and a thioether-linked acetonitrile moiety at position 2. The acetonitrile group could serve as a pharmacophore in biological interactions. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes suggest coupling reactions involving thiol-acetic acid derivatives and amines or nitrile precursors .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEABEMUKBMNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonamide Precursors

The benzo[e]thiadiazine 1,1-dioxide core is typically synthesized via cyclization reactions. For example, 2-amino-5-chlorobenzenesulfonamide reacts with carbonyl reagents such as triphosgene or dimethyl carbonate under basic conditions to form the thiadiazine ring.

Representative Reaction:
$$
\text{2-Amino-5-chlorobenzenesulfonamide} + \text{Cl}3\text{C(O)CCl}3 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{7-Chloro-4H-benzo[e]thiadiazine 1,1-dioxide}
$$

Key parameters:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Triethylamine or cesium carbonate.
  • Yield: 60–75%.

Halogenation at Position 3

To enable subsequent functionalization, position 3 of the core is activated with a leaving group (e.g., chlorine or bromine). This is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) or bromine in acetic acid.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 4.21 (s, 2H, -SCH₂CN), 7.52–7.89 (m, 3H, aromatic), 8.11 (s, 1H, NH).
  • IR (cm⁻¹): 2240 (-C≡N), 1340, 1160 (SO₂).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Optimization Strategies

  • Instability of Thiol Intermediates: Use disulfide precursors or in situ generation mitigates decomposition.
  • Side Reactions: Competing oxidation of thiols to sulfonic acids is minimized under inert atmospheres.
  • Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require careful temperature control.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazine ring system can undergo oxidation. Thiadiazine derivatives are known to form sulfoxides or sulfones under oxidizing conditions, though specific examples for this compound are not explicitly documented. For similar systems, reagents like hydrogen peroxide or m-CPBA may oxidize the sulfur center.

Reaction Type Conditions Product References
Oxidation of sulfurH₂O₂, m-CPBASulfone/sulfoxide derivative

Nucleophilic Substitution

The thioether group (-S-) may participate in nucleophilic substitution reactions. Thiadiazine derivatives often exhibit reactivity at sulfur due to the electrophilic nature of the thiadiazine ring. Potential nucleophiles (e.g., alcohols, amines) could replace the sulfur-bound acetonitrile group under basic or acidic conditions.

Reaction Type Conditions Product References
S-alkylation/S-nucleophilic substitutionBase/acid catalystsSubstituted thiadiazine derivatives

Hydrolysis of the Nitrile Group

The acetonitrile (-CN) group can hydrolyze under acidic or basic conditions to form carboxylic acids or amides. For example, in aqueous HCl or NaOH, the nitrile group may convert to a carboxylic acid or amide, depending on the reaction conditions .

Reaction Type Conditions Product References
Acidic hydrolysisHCl, H₂OCarboxylic acid derivative
Basic hydrolysisNaOH, H₂OAmide derivative

Ring-Opening or Rearrangement Reactions

Thiadiazine rings are prone to ring-opening under harsh conditions (e.g., strong bases, acids). For this compound, such reactions could lead to breakdown products, though specific pathways remain unstudied. Analogous thiadiazine derivatives often form intermediates with amine or thiol groups upon cleavage .

Reaction Type Conditions Product References
Ring-openingStrong acid/baseAmine/thiol intermediates

Pharmacological and Functional Group Reactivity

The compound’s thiadiazine ring and thioether group contribute to its potential biological activity. For example, substitution at the 7-position (e.g., chloro) influences reactivity and stability. Related chloro-substituted thiadiazines have shown anticancer activity, though the acetonitrile group’s role in this context remains unexplored .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement that includes a thiadiazin core with a dioxido group and an acetonitrile moiety. Its molecular formula is C15H11ClFN3O3S2C_{15}H_{11}ClFN_{3}O_{3}S_{2}, with a molecular weight of approximately 399.9 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting growth and viability.

2. Anticancer Properties
The compound's structural characteristics allow it to interact with cellular targets effectively. Preliminary studies suggest that it may serve as a lead compound for developing new anticancer agents. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for further development in oncology.

3. Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. It could be explored for therapeutic applications in treating inflammatory diseases, although more research is needed to substantiate these claims.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism Investigation
In another study focused on anticancer properties, researchers investigated the mechanism by which this compound induces apoptosis in breast cancer cell lines. The results indicated that it activates caspase pathways leading to programmed cell death . This finding supports further exploration into its use as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Core Heterocyclic Systems and Functional Groups

The target compound’s benzothiadiazine core distinguishes it from analogs with triazinoindole, tetrahydro-benzoazulen, or benzodioxin-thiazole systems (Table 1). Key differences include:

  • Triazinoindole derivatives (e.g., compounds 23–27 in ): These feature a fused triazine-indole ring, often substituted with bromo, phenoxy, or methyl groups. Unlike the target’s sulfone, these compounds lack oxidation at the sulfur atom, reducing polarity .
  • Tetrahydro-benzoazulen derivatives (e.g., 7a in ): These contain a diaza-benzoazulen core with amino or hydroxy groups. Their acetonitrile substituent is directly attached to the heterocycle, whereas the target’s acetonitrile is linked via a thioether .
  • 1,2,6-Thiadiazines (e.g., 60q in ): Non-sulfonated thiadiazines with chloro or phenyl substituents exhibit lower polarity compared to the target’s sulfone-containing structure .

Substituent Effects on Physicochemical Properties

  • Chloro vs.
  • Sulfone vs. Non-Oxidized Sulfur: The sulfone group in the target compound increases polarity and hydrogen-bonding capacity, which may improve solubility relative to non-oxidized thiadiazines (e.g., 60q in ) .
  • Phenoxy and Methyl Groups: Compounds like 24 () incorporate phenoxy groups, which enhance aromatic stacking interactions but may reduce metabolic stability compared to the target’s chloro-sulfone system .

Biological Activity

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile (CAS Number: 899965-89-0) is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC17H16ClN3O5S2
Molecular Weight441.9 g/mol
CAS Number899965-89-0

Structural Features

The compound features a 7-chloro substituent and a dioxido group on a benzo[e][1,2,4]thiadiazine core, contributing to its unique biological profile. The thioether linkage with acetonitrile enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization and disrupt microtubule networks in cancer cells, leading to cell cycle arrest and apoptosis.

  • A study demonstrated that certain thiadiazine derivatives displayed potent activity against MCF-7 breast cancer cell lines, with some compounds achieving IC50 values lower than 64.5 μg/mL .
  • Another investigation highlighted that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells over normal cells .

Antimicrobial and Antiviral Properties

The compound has also been evaluated for its antimicrobial and antiviral activities:

  • It has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent .
  • In vitro studies revealed antiviral effects against HIV strains in cultured cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to prevent tubulin polymerization, disrupting the mitotic spindle formation in cancer cells.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase, which may contribute to their therapeutic effects in neurodegenerative diseases .
  • Oxidative Stress Induction : Compounds in this class can induce oxidative stress in cancer cells, activating signaling pathways that lead to apoptosis .

Study 1: Anticancer Efficacy

A study conducted on various thiadiazine derivatives demonstrated their ability to inhibit the growth of MCF-7 breast cancer cells. The most effective compound was found to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

Another research effort focused on the antibacterial properties of thiadiazine derivatives against pathogenic bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile?

Methodological Answer: Synthesis typically involves coupling a 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol precursor with chloroacetonitrile under nucleophilic substitution conditions. Key steps include:

  • Deprotonation : Use a strong base (e.g., NaH or K₂CO₃) to activate the thiol group.
  • Solvent : Anhydrous DMF or THF to avoid hydrolysis of the nitrile group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Safety : Conduct reactions under inert gas (N₂/Ar) due to moisture sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfone groups at δ ~3.5 ppm).
  • IR Spectroscopy : Identify C≡N stretch (~2250 cm⁻¹) and sulfone S=O stretches (~1150–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass (±0.001 Da).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. What are the primary reactivity sites under nucleophilic/electrophilic conditions?

Methodological Answer:

  • Nitrile Group : Hydrolyzes to amides (H₂SO₄/H₂O) or carboxylic acids (strong base).
  • Thiadiazine Ring : Susceptible to nucleophilic attack at C-3 due to electron-withdrawing sulfones.
  • Sulfone Groups : Stabilize adjacent electrophilic centers, enabling substitution reactions .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to screen against protein databases (PDB). Focus on enzymes with thiadiazine/nitrile-binding pockets (e.g., kinases, proteases).
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro at position 7) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration, CYP450 interactions) .

Q. How do structural modifications at specific positions affect pharmacological activity?

Methodological Answer:

  • Position 7 (Chloro Substituent) : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Thioether Linker : Substitute with selenoether to modulate redox activity.
  • Nitrile Group : Replace with tetrazole (bioisostere) to improve solubility.
    Data Table :
Modification SiteSubstituentActivity Change (vs. Parent)Reference
Position 7-F↓ Actoprotective activity
ThioetherS→Se↑ Antioxidant capacity

Q. What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Control Experiments : Validate assay conditions (e.g., cell line viability, solvent controls).
  • Orthogonal Assays : Use both in vitro (enzyme inhibition) and in vivo (rodent models) to confirm activity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from disparate sources. For example, discrepancies in IC₅₀ values may arise from differing buffer pH or temperature .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H314/H315 ).
  • Ventilation : Use fume hoods to avoid inhalation (P261/P271).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 ).

Stability and Degradation

Q. How does pH influence the compound’s stability?

Methodological Answer:

  • Acidic Conditions (pH <3) : Nitrile hydrolyzes to carboxylic acid; monitor via HPLC (retention time shift).
  • Basic Conditions (pH >10) : Thiadiazine ring may undergo ring-opening; confirm by 1H NMR loss of aromatic signals.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~200°C predicted ).

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